molecular formula C6H13ClN2O B1395892 1-ethyl-2-piperazinone hydrochloride CAS No. 873221-66-0

1-ethyl-2-piperazinone hydrochloride

Cat. No.: B1395892
CAS No.: 873221-66-0
M. Wt: 164.63 g/mol
InChI Key: RSWKRNZXOFPIBH-UHFFFAOYSA-N
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Description

1-ethyl-2-piperazinone hydrochloride is a nitrogen-based chemical compound with the molecular formula C6H13ClN2O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Biochemical Analysis

Biochemical Properties

1-Ethylpiperazin-2-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its catalytic activity.

Cellular Effects

1-Ethylpiperazin-2-one hydrochloride affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of GABA receptors, which play a critical role in neurotransmission . This modulation can lead to changes in cellular responses, including alterations in gene expression and metabolic activity.

Molecular Mechanism

The molecular mechanism of 1-Ethylpiperazin-2-one hydrochloride involves its interaction with specific biomolecules. It acts as a GABA receptor agonist, binding directly to the receptor and causing hyperpolarization of nerve endings . This interaction results in the inhibition of neurotransmitter release, leading to various physiological effects. Additionally, it can inhibit or activate certain enzymes, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Ethylpiperazin-2-one hydrochloride can change over time. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For instance, prolonged exposure to the compound can lead to sustained inhibition of enzyme activity, which may result in long-term changes in cellular metabolism . The stability of 1-Ethylpiperazin-2-one hydrochloride is also a critical factor in its effectiveness in experimental setups.

Dosage Effects in Animal Models

The effects of 1-Ethylpiperazin-2-one hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as the modulation of neurotransmitter activity. At higher doses, it can cause toxic or adverse effects, including neurotoxicity and disruption of normal cellular functions . Understanding the dosage thresholds is essential for its safe and effective use in research and therapeutic applications.

Metabolic Pathways

1-Ethylpiperazin-2-one hydrochloride is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of 1-Ethylpiperazin-2-one hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and reach its target sites is crucial for its biological activity.

Subcellular Localization

1-Ethylpiperazin-2-one hydrochloride exhibits specific subcellular localization patterns. It is often directed to particular compartments or organelles within the cell, where it exerts its effects. For example, it may localize to the plasma membrane or intracellular organelles, influencing their function and activity . Post-translational modifications and targeting signals play a role in its subcellular distribution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-2-piperazinone hydrochloride typically involves the reaction of 1-ethylpiperazine with hydrochloric acid. The reaction conditions often include controlled temperature and pressure to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Material: 1-Ethylpiperazine

    Reagent: Hydrochloric acid

    Reaction Conditions: Controlled temperature and pressure

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and distillation, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-2-piperazinone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Amine derivatives

    Substitution: Various substituted piperazine derivatives

Scientific Research Applications

1-ethyl-2-piperazinone hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

1-ethyl-2-piperazinone hydrochloride can be compared with other piperazine derivatives, such as:

    1-Methylpiperazin-2-one: Similar structure but with a methyl group instead of an ethyl group.

    1-Phenylpiperazin-2-one: Contains a phenyl group, leading to different chemical properties and applications.

    1-Benzylpiperazin-2-one:

The uniqueness of this compound lies in its specific ethyl substitution, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-ethylpiperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-2-8-4-3-7-5-6(8)9;/h7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWKRNZXOFPIBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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